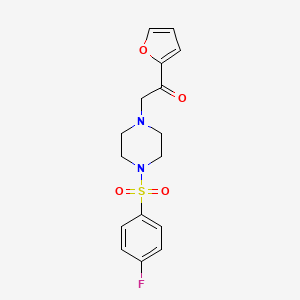

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

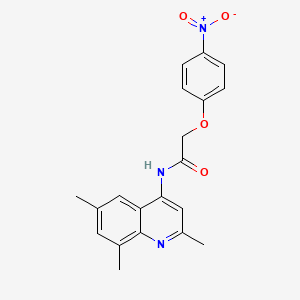

The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone is a derivative of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, which has been studied for its potential as a therapeutic agent. The compound features a furan ring, a piperazine moiety, and a sulfonyl group, which are common structural elements in molecules with significant biological activity. The presence of the fluorophenyl group suggests potential for enhanced binding affinity and selectivity in biological systems due to the electron-withdrawing nature of the fluorine atom .

Synthesis Analysis

The synthesis of related compounds involves the initial treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These intermediates are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of potassium carbonate in acetonitrile under reflux conditions. The resulting compounds, including the one of interest, are confirmed through spectral analysis methods such as EI-MS, IR, and 1H-NMR, ensuring the correct structure and purity of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of the compound includes a 2-furyl group attached to a piperazinyl methanone moiety, which is further substituted with a sulfonyl group linked to a 4-fluorophenyl ring. The structural confirmation is critical and is achieved through various spectroscopic techniques. The electron impact mass spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, infrared spectroscopy (IR) gives information about functional groups, and proton nuclear magnetic resonance (1H-NMR) elucidates the hydrogen framework of the molecule .

Chemical Reactions Analysis

The compound's reactivity is not detailed explicitly, but its structural components suggest it could participate in various chemical reactions. The piperazine ring could engage in nucleophilic substitution reactions, while the furan ring might undergo electrophilic aromatic substitution. The sulfonyl group could potentially be involved in condensation reactions, and the presence of the fluorine atom could influence the reactivity of the phenyl ring by making it more electrophilic .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, the related compounds exhibit good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. The antibacterial potential of similar N-sulfonated derivatives has been demonstrated with low minimum inhibitory concentration (MIC) values, and their mild hemolytic profiles suggest a low level of cytotoxicity, making them promising candidates for drug development .

Applications De Recherche Scientifique

Analytical Derivatization in Liquid Chromatography

A study by Wu et al. (1997) discusses the use of a similar sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, for analytical derivatization in liquid chromatography. This compound, containing a fluorophore and a tertiary amino function, is applied to derivatize analytes for sensitive detection. The technique demonstrated a linear range for caproic acid determination, highlighting its potential in analytical chemistry (Wu et al., 1997).

Recyclization Reactions to Form New Heterocyclic Systems

Nasibullina et al. (2015) report on the use of derivatives of 2-imino-2H-furan-3one, which, through recyclization reactions with binucleophiles, form new heterocyclic systems. Their study shows the versatility of such compounds in creating diverse molecular structures, offering potential applications in synthetic organic chemistry (Nasibullina et al., 2015).

Corrosion Inhibition in Mild Steel

Singaravelu and Bhadusha (2022) investigated a synthesized compound similar to the one for preventing corrosion on mild steel. The compound demonstrated effective inhibition efficiency in acidic medium, highlighting its potential applications in industrial and materials science (Singaravelu & Bhadusha, 2022).

Enzyme Inhibitory Activity and Antibacterial Properties

Hussain et al. (2017) synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, showing good enzyme inhibitory activity. One of the compounds exhibited significant inhibitory effect against acetyl- and butyrylcholinesterase, suggesting its potential as a therapeutic agent. Additionally, these molecules were active against various bacterial strains, indicating their utility in antimicrobial research (Hussain et al., 2017).

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLDSKOLKCAWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)

![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)